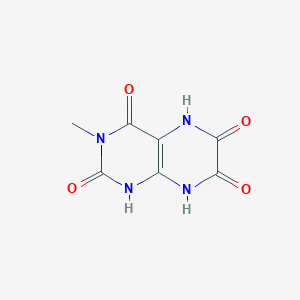
3-methyl-5,8-dihydro-1H-pteridine-2,4,6,7-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-5,8-dihydro-1H-pteridine-2,4,6,7-tetrone, also known as Methylene Blue (MB), is a synthetic compound with a wide range of applications in scientific research. This compound has been used as a dye, a redox indicator, and a medication for various medical conditions. In recent years, MB has gained attention for its potential use in treating neurodegenerative diseases, cancer, and infectious diseases.
作用机制
The mechanism of action of MB is complex and involves multiple pathways. MB is a redox-active compound that can accept and donate electrons, leading to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. MB has been shown to inhibit the activity of various enzymes and proteins, including nitric oxide synthase, guanylate cyclase, and protein kinase C. MB can also interact with mitochondrial membranes and modulate mitochondrial function, leading to changes in cellular metabolism and energy production.
Biochemical and Physiological Effects:
MB has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. MB can scavenge ROS and protect cells from oxidative stress, which is implicated in the pathogenesis of many diseases. MB can also modulate the immune response and reduce inflammation in various tissues. In addition, MB can inhibit apoptosis and promote cell survival under conditions of stress.
实验室实验的优点和局限性
MB has several advantages for use in lab experiments, including its low cost, stability, and ease of use. MB is readily available and can be easily synthesized or purchased from commercial sources. MB is also stable under a wide range of conditions and can be stored for long periods without degradation. However, MB has some limitations, including its potential toxicity at high concentrations and its non-specific effects on cellular signaling pathways. Careful dose-response studies and appropriate controls are necessary to ensure the validity of experimental results.
未来方向
There are several future directions for the use of MB in scientific research. One area of interest is the potential use of MB in combination with other drugs or therapies to enhance their efficacy. MB has been shown to enhance the effects of chemotherapy and radiation therapy in cancer cells, and further studies are needed to investigate the optimal combinations and dosages. Another area of interest is the use of MB in regenerative medicine and tissue engineering. MB has been shown to promote the differentiation of stem cells and enhance tissue repair, suggesting its potential use in the treatment of tissue injuries and degenerative diseases. Finally, the use of MB in infectious disease research is an area of active investigation, with ongoing studies exploring its potential as a therapeutic agent for malaria, sepsis, and other infectious diseases.
Conclusion:
In conclusion, MB is a versatile compound with a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MB has the potential to be a valuable tool for understanding cellular signaling pathways, developing new therapies for various diseases, and advancing the field of biomedical research.
合成方法
The synthesis of MB involves the oxidation of N,N-dimethyl-p-phenylenediamine with sodium nitrite, followed by the reduction of the resulting diazonium salt with sodium sulfite. The final product is obtained by recrystallization from water. The purity and quality of the MB produced can be improved by using different purification techniques such as column chromatography and HPLC.
科学研究应用
MB has been used in various scientific research applications, including neuroscience, cancer research, and infectious disease research. In neuroscience, MB has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cancer research, MB has been investigated for its potential as a photosensitizer in photodynamic therapy and as a chemosensitizer in combination with other anticancer drugs. In infectious disease research, MB has been studied for its antimicrobial properties and potential use in treating malaria and sepsis.
属性
IUPAC Name |
3-methyl-5,8-dihydro-1H-pteridine-2,4,6,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O4/c1-11-6(14)2-3(10-7(11)15)9-5(13)4(12)8-2/h1H3,(H,8,12)(H2,9,10,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUISQHTKKSVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)C(=O)N2)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5,8-dihydro-1H-pteridine-2,4,6,7-tetrone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)
![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)

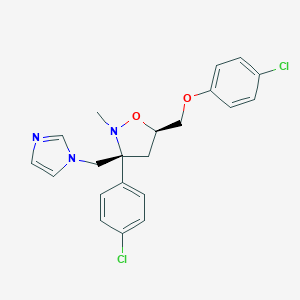

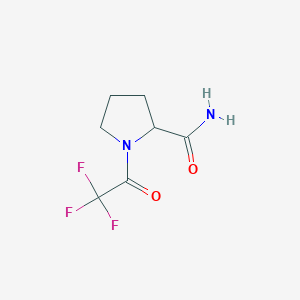
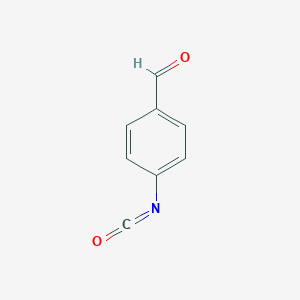
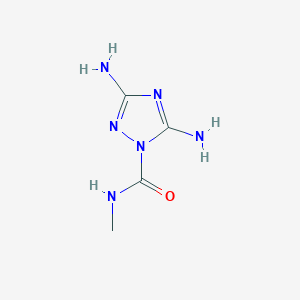
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)




